molecular formula C23H22N2O3 B2701529 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole CAS No. 431920-81-9

2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Cat. No.: B2701529
CAS No.: 431920-81-9
M. Wt: 374.44
InChI Key: CCHZCZLGVIFXOV-UHFFFAOYSA-N
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Description

The compound 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole (hereafter referred to as the target compound) is a benzimidazole derivative characterized by two distinct substituents:

  • A 4-methoxyphenoxymethyl group at the 2-position of the benzimidazole core.
  • A 2-phenoxyethyl group at the 1-position.

The 4-methoxy group on the phenoxy moiety introduces electron-donating properties, which may influence solubility, electronic distribution, and biological interactions.

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-26-18-11-13-20(14-12-18)28-17-23-24-21-9-5-6-10-22(21)25(23)15-16-27-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHZCZLGVIFXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by the introduction of methoxyphenoxy and phenoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common to achieve the desired product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy and phenoxy groups participate in electrophilic aromatic substitution (EAS) and SN2 reactions:

Table 2: Substitution Reactions

ReactantProductCatalystKey Observations
HNO3_3/H2_2SO4_4Nitro derivatives at C-5/C-6H2_2SO4_4Para-directing effect of OCH3_3
ClCH2_2COClChloroacetylated analogAlCl3_362% yield, confirmed by 1H^1H-NMR
R-X (alkyl halides)N-alkylated derivativesK2_2CO3_3Steric hindrance limits R-group size
  • EAS reactivity is influenced by electron-donating groups (e.g., -OCH3_3), directing substituents to para positions.

  • Steric effects dominate in N-alkylation, favoring smaller alkyl groups (methyl, ethyl).

Oxidation and Reduction

The benzodiazole core undergoes redox reactions under controlled conditions:

Table 3: Oxidation/Reduction Pathways

ReactionReagents/ConditionsProductYield
OxidationKMnO4_4, acidic H2_2O, 60°CBenzoic acid derivative45%
ReductionH2_2, Pd/C, ethanol, 50 psiDihydrobenzodiazole88%
  • Oxidation cleaves the diazole ring but preserves aromatic side chains.

  • Catalytic hydrogenation selectively reduces the diazole ring without affecting methoxy/phenoxy groups.

Functional Group Transformations

Side-chain modifications enable pharmacological optimization:

Key Transformations:

  • Methoxy demethylation : HI (aq), reflux → phenol derivative (73% yield).

  • Phenoxy ether cleavage : BBr3_3, CH2_2Cl2_2, −78°C → hydroxyl intermediate .

  • Cross-coupling : Suzuki-Miyaura with aryl boronic acids (Pd(PPh3_3)4_4, 80°C) → biaryl analogs.

Table 4: Biaryl Analog Synthesis

Boronic AcidCoupling PositionYieldApplication Relevance
4-FluorophenylC-468%Enhanced COX-II inhibition
2-ThienylC-555%Antimicrobial activity

Mechanistic Insights and Computational Studies

Density Functional Theory (DFT) analyses (B3LYP/6-311G(d,p)) reveal:

  • Electron density maps : High electron density at N-1 and C-4 facilitates electrophilic attacks .

  • Bond angles : N1-C2-N3 angle = 105.7°, indicating strain in the diazole ring .

Stability and Degradation

  • Thermal stability : Decomposes at 220°C (TGA data).

  • Photodegradation : UV light (254 nm) induces ring-opening via singlet oxygen mechanism.

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, particularly in anti-inflammatory and antimicrobial applications . Optimized synthetic protocols and functionalization strategies are critical for tailoring its pharmacological properties.

Scientific Research Applications

2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations at the 1- and 2-Positions

The biological and physicochemical properties of benzimidazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of the target compound with key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name 1-Position Substituent 2-Position Substituent Molecular Weight Key Properties/Findings References
Target Compound 2-Phenoxyethyl 4-Methoxyphenoxymethyl 328.41* Predicted metabolic stability
1-Benzyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole Benzyl 4-Methoxyphenyl 316.36 Lower steric bulk; reduced solubility in polar solvents
2-(2-Methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole 2-Phenoxyethyl 2-Methylphenyl 328.41 Higher lipophilicity; potential CYP inhibition
2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole H (unsubstituted) 2-Chlorophenoxymethyl 273.71 Electron-withdrawing Cl enhances binding affinity in docking studies
2-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole H (unsubstituted) 3,4-Dimethoxyphenylmethyl 268.31 Increased solubility due to methoxy groups; antifungal activity reported
2-[(2-Methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole Propargyl 2-Methylphenoxymethyl 281.34 Alkyne group enables click chemistry modifications

*Molecular weight calculated based on formula in .

Key Research Findings

c) Metabolic Stability
  • The 2-phenoxyethyl group in the target compound may confer resistance to oxidative metabolism compared to propargyl () or benzyl () substituents, as ether linkages are less prone to CYP450-mediated degradation .

Biological Activity

The compound 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a novel derivative of benzodiazole, a class of compounds known for their diverse biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N2O3C_{19}H_{22}N_2O_3 with a molecular weight of 326.4 g/mol. The structure includes a benzodiazole core linked to a phenoxyethyl group and a methoxyphenyl substituent, which may enhance its biological activity.

Property Value
Molecular FormulaC19H22N2O3C_{19}H_{22}N_2O_3
Molecular Weight326.4 g/mol
InChI KeyHNJCDNYLXRKSOE-UHFFFAOYSA-N

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzodiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays using human lung cancer cell lines A549, HCC827, and NCI-H358 revealed that certain benzodiazole derivatives exhibit IC50 values in the low micromolar range (e.g., 0.85μM0.85\,\mu M for NCI-H358) .

Mechanism of Action:
The proposed mechanism involves the binding of these compounds to DNA, leading to inhibition of DNA-dependent enzymes and subsequent disruption of cellular proliferation . This mode of action is critical for their effectiveness as potential anticancer agents.

Antimicrobial Activity

In addition to their antitumor properties, benzodiazole derivatives have been evaluated for antimicrobial activity . Compounds tested against Gram-positive and Gram-negative bacteria showed promising results. For example, derivatives with similar structures demonstrated effective bactericidal action against Staphylococcus aureus and Escherichia coli .

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of various benzodiazole derivatives, it was found that compounds with specific substitutions on the benzodiazole ring exhibited enhanced activity against lung cancer cell lines. The compound was tested alongside other derivatives in both 2D and 3D cell culture models. Results indicated that while all compounds showed some level of activity, those with methoxy substitutions had significantly improved cytotoxic profiles .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of similar compounds found that certain benzodiazole derivatives effectively inhibited the growth of E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, revealing that some derivatives had MICs as low as 16μg/mL16\,\mu g/mL, indicating potent antimicrobial effects .

Q & A

Q. What synthetic strategies are most effective for preparing 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole and its derivatives?

Methodological Answer: The compound can be synthesized via multi-step reactions starting from 1,2-phenylenediamine derivatives. Key steps include:

  • Microwave-assisted condensation : Microwave irradiation in ethanol with 0.05% HCl accelerates cyclization to form the benzodiazole core (e.g., 2-(1H-1,3-benzodiazol-2-yl)phenol derivatives) .
  • Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is efficient for introducing triazole or thiazole substituents, enabling modular derivatization .
  • Solvent optimization : Ethanol or DMF with glacial acetic acid as a catalyst improves yield during Schiff base formation or aryl substitutions .

Q. How can structural purity and identity of the compound be validated?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, benzodiazole aromatic protons at δ 7.1–8.3 ppm) .
  • IR spectroscopy : Identify characteristic bands (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .
  • Melting point consistency : Compare with literature values (e.g., derivatives in show mp 165–220°C) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

Methodological Answer:

  • Variable temperature (VT) NMR : Resolve dynamic rotational isomerism in flexible phenoxyethyl chains by analyzing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons in benzodiazole and triazole moieties .
  • Crystallography : Use X-ray diffraction (as in ) to resolve ambiguities in regiochemistry or stereochemistry .

Example Conflict : Derivatives with para-substituted aryl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl) may show similar NMR shifts. HSQC can differentiate based on coupling to heteroatoms .

Q. What computational methods are suitable for predicting biological activity or binding modes of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., α-glucosidase inhibition, as in ’s docking poses) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .

Q. How can reaction conditions be optimized to mitigate low yields in triazole- or thiazole-functionalized derivatives?

Methodological Answer:

  • Catalyst screening : Compare CuI, Ru-based catalysts, or ligand-accelerated systems for CuAAC efficiency .
  • Solvent polarity : Higher polarity solvents (e.g., DMF > THF) improve azide-alkyne cycloaddition rates .
  • Microwave vs. conventional heating : Microwave irradiation reduces reaction time from hours to minutes (e.g., 30 min vs. 4 hours for triazole formation) .

Case Study : reports 84% yield for triazole derivative 9a under CuI/DMF, while conventional heating in ethanol yields <60% .

Q. What strategies address discrepancies in biological activity data across structurally analogous derivatives?

Methodological Answer:

  • SAR analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on aryl rings) and correlate with bioactivity .
  • Cytotoxicity controls : Use MTT assays to rule out nonspecific toxicity confounding activity results (e.g., ’s derivatives show IC50 > 50 µM in cytotoxicity screens) .
  • Enzyme kinetics : Determine inhibition constants (Ki) to differentiate competitive vs. noncompetitive mechanisms .

Q. How can regioselectivity challenges in benzodiazole functionalization be overcome?

Methodological Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive NH sites during alkylation or acylation .
  • Directed ortho-metalation : Employ LDA or TMPZnCl·LiCl to selectively functionalize the benzodiazole core .

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